Cas no 1806754-23-3 (2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile)

2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile is a versatile pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its structure features a chloromethyl group, methoxy substituent, and trifluoromethoxy moiety, offering reactive sites for further functionalization. The presence of the nitrile group enhances its utility as a precursor for heterocyclic compounds. This compound is particularly valued for its stability and compatibility with various coupling reactions, making it suitable for constructing complex molecular frameworks. Its trifluoromethoxy group contributes to improved lipophilicity and metabolic stability, which is advantageous in drug design. The product is typically handled under controlled conditions due to its reactive chloromethyl functionality.
2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile structure
1806754-23-3 structure
Product Name:2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile
CAS No:1806754-23-3
MF:C10H8ClF3N2O2
MW:280.630931854248
CID:4841666
Update Time:2025-05-19

2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile
    • Inchi: 1S/C10H8ClF3N2O2/c1-17-8-4-6(2-3-15)9(7(5-11)16-8)18-10(12,13)14/h4H,2,5H2,1H3
    • InChI Key: NZZUKLYYCKGITD-UHFFFAOYSA-N
    • SMILES: ClCC1C(=C(CC#N)C=C(N=1)OC)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 318
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.1

2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029084116-1g
2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile
1806754-23-3 97%
1g
$1,519.80 2022-03-31

Additional information on 2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile

Introduction to 2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1806754-23-3) and Its Emerging Applications in Chemical Biology

The compound 2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1806754-23-3) represents a fascinating molecular entity with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, encompassing a pyridine core substituted with chloromethyl, methoxy, and trifluoromethoxy groups, as well as an acetonitrile moiety at the 4-position, endow it with distinctive electronic and steric properties that make it a valuable tool for synthetic chemists and biologists alike.

Recent advancements in the field of drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Pyridine derivatives, in particular, have been extensively studied due to their prevalence in bioactive molecules and their ability to interact with biological targets through various mechanisms. The presence of the chloromethyl group in this compound suggests its utility as a precursor for further functionalization, enabling the synthesis of more complex structures that may exhibit pharmacological activity. This feature is particularly relevant in the context of fragment-based drug design, where small molecular building blocks are used to identify lead compounds.

The methoxy and trifluoromethoxy substituents contribute additional layers of functionality to the molecule. The methoxy group is known to influence electronic properties and can participate in hydrogen bonding interactions, while the trifluoromethoxy group introduces a strong electron-withdrawing effect through its fluorine atoms. This combination can modulate the reactivity and binding affinity of the compound towards biological targets. For instance, trifluoromethoxy-substituted pyridines have been reported to enhance metabolic stability and binding interactions with enzymes or receptors.

In recent years, there has been growing interest in leveraging computational methods to predict the biological activity of small molecules. The structural features of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile make it an attractive candidate for virtual screening campaigns aimed at identifying potential drug candidates. High-throughput virtual screening (HTVS) has become an indispensable tool in modern drug discovery pipelines, allowing researchers to rapidly assess large libraries of compounds for their binding affinity to specific protein targets. The compound's unique substitution pattern may enable it to interact with underexplored pockets on biological macromolecules, offering new avenues for therapeutic intervention.

Experimental validation of computational predictions is crucial for advancing drug discovery efforts. The synthesis of analogs derived from 2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile could provide insights into structure-activity relationships (SAR) and help refine molecular design strategies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are routinely employed to elucidate the structure and conformational preferences of such compounds. Additionally, enzyme kinetics studies could reveal how modifications at specific positions affect catalytic activity or binding affinity.

The pharmaceutical industry has increasingly recognized the importance of green chemistry principles in drug development. The synthesis of 2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile presents opportunities for optimizing reaction conditions to minimize waste and improve atom economy. Catalytic methods, such as transition metal-catalyzed cross-coupling reactions, have gained traction in recent years due to their efficiency and selectivity. By incorporating sustainable practices into synthetic protocols, researchers can not only reduce environmental impact but also enhance scalability for industrial applications.

Another emerging area where this compound may find utility is in materials science. Pyridine derivatives have been explored as ligands in coordination chemistry, where they can form stable complexes with metal ions. Such complexes often exhibit enhanced catalytic activity or luminescent properties, making them suitable for applications in catalysis or optoelectronics. The presence of multiple functional groups in 2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile allows for diverse coordination chemistry studies, potentially leading to novel functional materials.

In conclusion,2-(Chloromethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-4-acetonitrile (CAS No. 1806754-23-3) is a multifaceted compound with broad applications across chemical biology and pharmaceutical research. Its unique structural features position it as a valuable scaffold for developing new drugs, while its potential as a material science precursor remains an exciting avenue for future exploration. As research continues to uncover new applications for this compound, it will undoubtedly play an important role in advancing both academic inquiry and industrial innovation.

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